![molecular formula C12H15FN2O B13318440 (R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)
(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The benzofuran and piperidine rings in this compound are fused together, creating a spiro structure. The presence of a fluorine atom adds to its chemical uniqueness and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a benzofuran derivative with a piperidine derivative under specific conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, ®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine is explored for its therapeutic potential. Its unique structure and biological activity make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom and spiro structure contribute to its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran and its derivatives share a similar core structure but lack the spiro and fluorine components.
Piperidine Derivatives: Piperidine-based compounds have a similar ring structure but do not possess the benzofuran moiety.
Uniqueness
®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine is unique due to its spiro structure and the presence of a fluorine atom. These features contribute to its distinct chemical and biological properties, setting it apart from other benzofuran and piperidine derivatives.
This detailed article provides a comprehensive overview of ®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H15FN2O |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
(3R)-6-fluorospiro[3H-1-benzofuran-2,4'-piperidine]-3-amine |
InChI |
InChI=1S/C12H15FN2O/c13-8-1-2-9-10(7-8)16-12(11(9)14)3-5-15-6-4-12/h1-2,7,11,15H,3-6,14H2/t11-/m1/s1 |
Clave InChI |
CVRRZBMNZWZFID-LLVKDONJSA-N |
SMILES isomérico |
C1CNCCC12[C@@H](C3=C(O2)C=C(C=C3)F)N |
SMILES canónico |
C1CNCCC12C(C3=C(O2)C=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



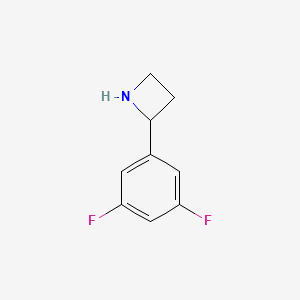
![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)
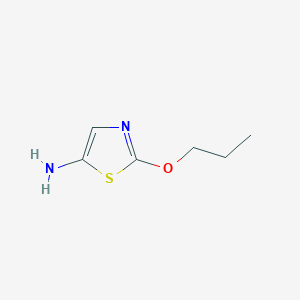


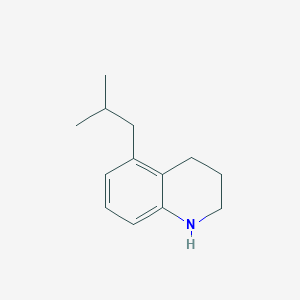
![1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide](/img/structure/B13318414.png)
![4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318421.png)
![3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)
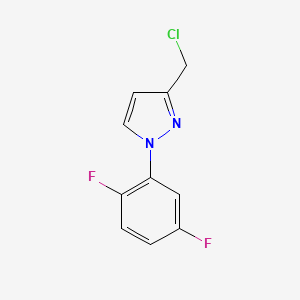
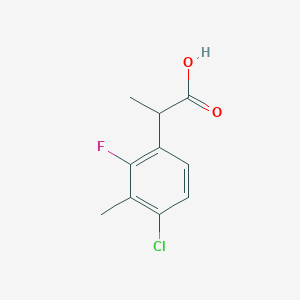
![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)
![2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B13318459.png)
